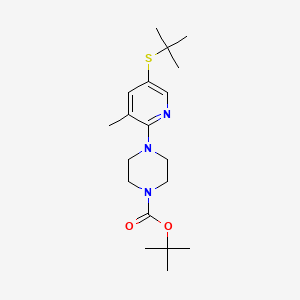![molecular formula C9H5F3N2O2 B11807083 2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11807083.png)
2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ヒドロキシ-9-(トリフルオロメチル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、2位にヒドロキシル基、9位にトリフルオロメチル基を持つピリド[1,2-a]ピリミジン-4-オンコア構造を特徴とする複素環式化合物です。
2. 製法
合成経路と反応条件
2-ヒドロキシ-9-(トリフルオロメチル)-4H-ピリド[1,2-a]ピリミジン-4-オンの合成は、通常、複数段階の有機反応を伴います。一般的な手法の1つは、適切な前駆体を制御された条件下で環化するものです。たとえば、ピリジン誘導体から出発して、求核置換反応によってトリフルオロメチル基を導入し、続いて環化してピリド[1,2-a]ピリミジン-4-オンコアを形成します。ヒドロキシル基は、選択的酸化反応によって導入することができます。
工業的製造方法
この化合物の工業的製造には、高収率と高純度を保証する最適化された合成経路が含まれる場合があります。連続フロー化学や高度な触媒の使用などの技術により、合成プロセス効率を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製方法を用いて、最終生成物を純粋な形で得ます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the introduction of the trifluoromethyl group can be achieved through nucleophilic substitution reactions, followed by cyclization to form the pyrido[1,2-A]pyrimidin-4-one core. The hydroxyl group can be introduced via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
化学反応の分析
反応の種類
2-ヒドロキシ-9-(トリフルオロメチル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、以下のものを含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシル基は、対応するケトンまたはアルデヒドを形成するために酸化することができます。
還元: この化合物は、官能基が変化したさまざまな誘導体を形成するために還元することができます。
置換: トリフルオロメチル基は求核置換反応に関与し、新しい化合物を形成することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を、酸性または塩基性条件で使用することができます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンまたはチオールなどの求核剤を、適切な触媒の存在下で使用することができます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、ヒドロキシル基の酸化によりケトンが得られる一方で、置換反応によってトリフルオロメチル位置にさまざまな官能基が導入される可能性があります。
4. 科学研究への応用
2-ヒドロキシ-9-(トリフルオロメチル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、いくつかの科学研究に応用されています。
医薬品化学: 特に、生物学的標的に結合する能力のために、医薬品設計におけるファーマコフォアとしての可能性が調査されています。
材料科学: この化合物は、有機エレクトロニクスやオプトエレクトロニクスデバイスでの使用に適した、ユニークな電子特性を持っています。
生物学的試験: 酵素や受容体との相互作用を理解するための研究に使用されており、潜在的な治療効果に関する洞察を提供しています。
産業用アプリケーション: この化合物は、安定性と反応性により、高度な材料や特殊化学品の合成に役立ちます。
科学的研究の応用
2-Hydroxy-9-(trifluoromethyl)-4H-pyrido[1,2-A]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: The compound’s stability and reactivity make it useful in the synthesis of advanced materials and specialty chemicals.
作用機序
2-ヒドロキシ-9-(トリフルオロメチル)-4H-ピリド[1,2-a]ピリミジン-4-オンの作用機序には、特定の分子標的との相互作用が含まれます。ヒドロキシル基は、生体高分子と水素結合を形成することができますが、トリフルオロメチル基は、この化合物の親油性と代謝安定性を高めることができます。これらの相互作用は、酵素、受容体、およびその他のタンパク質の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似化合物との比較
類似化合物
2-ヒドロキシ-4-(トリフルオロメチル)ピリジン: 構造は似ていますが、ピリド[1,2-a]ピリミジン-4-オンコアがありません。
4-ヒドロキシ-2-(トリフルオロメチル)ピリミジン: トリフルオロメチル基とヒドロキシル基を共有していますが、コア構造が異なります。
2-アミノピリミジン-4-オン: ピリミジン-4-オンコアを含みますが、ヒドロキシル基の代わりにアミノ基があります。
独自性
2-ヒドロキシ-9-(トリフルオロメチル)-4H-ピリド[1,2-a]ピリミジン-4-オンは、ピリド[1,2-a]ピリミジン-4-オンコアにヒドロキシル基とトリフルオロメチル基の両方が組み合わさっているため、独自性があります。この独特の構造は、独特の電子特性と立体特性を付与し、医薬品化学や材料科学における特定の用途に役立ちます。
特性
分子式 |
C9H5F3N2O2 |
|---|---|
分子量 |
230.14 g/mol |
IUPAC名 |
2-hydroxy-9-(trifluoromethyl)pyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C9H5F3N2O2/c10-9(11,12)5-2-1-3-14-7(16)4-6(15)13-8(5)14/h1-4,15H |
InChIキー |
SWATULXKIPXDOT-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=O)C=C(N=C2C(=C1)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



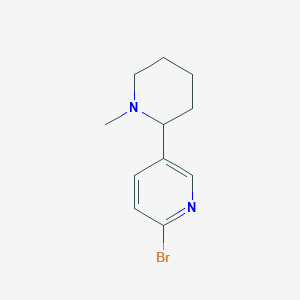


![4-Bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11807023.png)

![cis-2-(tert-Butoxycarbonyl)-6-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylicacid](/img/structure/B11807031.png)
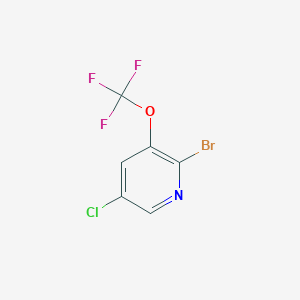
![Tert-butyl 2-methyl-3A,4,7,7A-tetrahydrooxazolo[5,4-C]pyridine-5(6H)-carboxylate](/img/structure/B11807041.png)
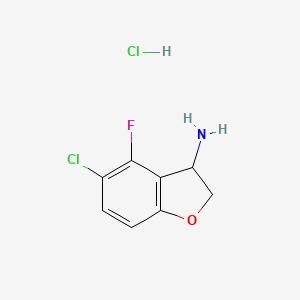
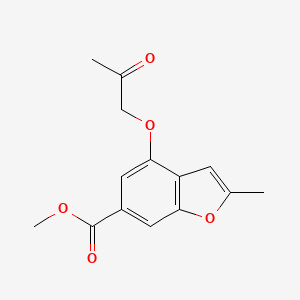

![7-(3-Chlorobenzyl)-3-methylisoxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B11807069.png)
